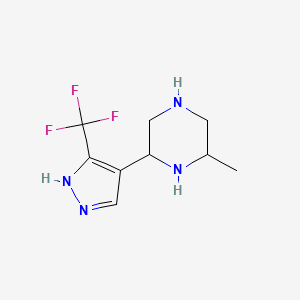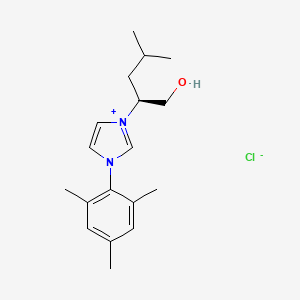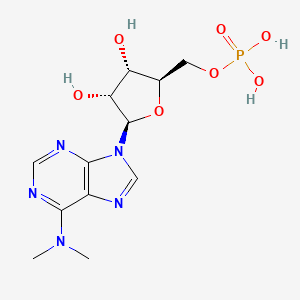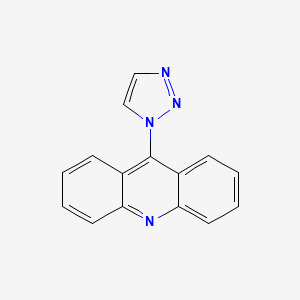
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The introduction of the bromo and diethylamino groups is achieved through subsequent substitution reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential antiviral and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by binding to viral enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral activity.
What sets 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85283-89-2 |
|---|---|
Molekularformel |
C23H25BrN2O4S |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;hydrogen sulfate |
InChI |
InChI=1S/C23H24BrN2.H2O4S/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h7-15H,4-6H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WHUVOMNDVURCTB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



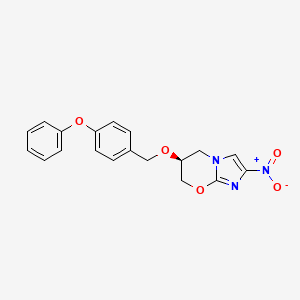
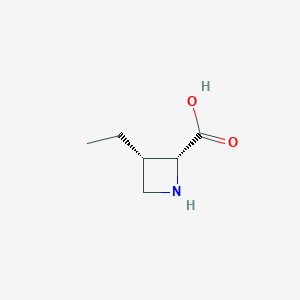
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
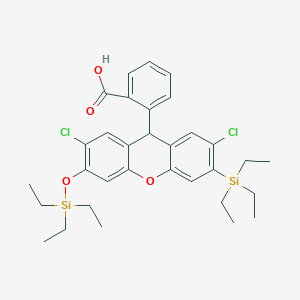

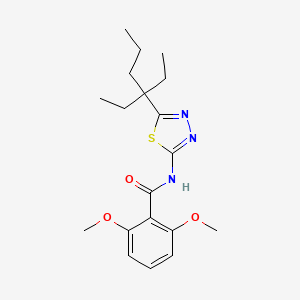
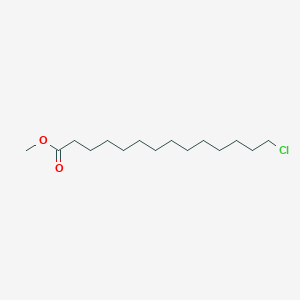
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
